Lonicerin
Lonicerin
Luteolin 7-O-neohesperidoside is a disaccharide derivative that is luteolin substituted by a 2-O-(alpha-L-rhamnopyranosyl)-beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage. It has a role as an antibacterial agent and a metabolite. It is a neohesperidoside, a disaccharide derivative, a glycosyloxyflavone and a trihydroxyflavone. It is functionally related to a luteolin.
Lonicerin is a natural product found in Biebersteinia multifida, Trachelospermum asiaticum, and other organisms with data available.
See also: Cynara scolymus leaf (part of).
Lonicerin is a natural product found in Biebersteinia multifida, Trachelospermum asiaticum, and other organisms with data available.
See also: Cynara scolymus leaf (part of).
Brand Name:
Vulcanchem
CAS No.:
25694-72-8
VCID:
VC0546702
InChI:
InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
SMILES:
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Molecular Formula:
C27H30O15
Molecular Weight:
594.5 g/mol
Lonicerin
CAS No.: 25694-72-8
Inhibitors
VCID: VC0546702
Molecular Formula: C27H30O15
Molecular Weight: 594.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Luteolin 7-O-neohesperidoside is a disaccharide derivative that is luteolin substituted by a 2-O-(alpha-L-rhamnopyranosyl)-beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage. It has a role as an antibacterial agent and a metabolite. It is a neohesperidoside, a disaccharide derivative, a glycosyloxyflavone and a trihydroxyflavone. It is functionally related to a luteolin. Lonicerin is a natural product found in Biebersteinia multifida, Trachelospermum asiaticum, and other organisms with data available. See also: Cynara scolymus leaf (part of). |
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CAS No. | 25694-72-8 |
Product Name | Lonicerin |
Molecular Formula | C27H30O15 |
Molecular Weight | 594.5 g/mol |
IUPAC Name | 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one |
Standard InChI | InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |
Standard InChIKey | SHPPXMGVUDNKLV-KMFFXDMSSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Appearance | Solid powder |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | lonicerin luteolin 7-neohesperidoside luteolin-7-O-rhamnoside luteoline-7-rhamnoglucoside veronicastroside |
Reference | 1: Inouye H, Aoki Y, Wagner H, Hörhammer L, Aurnhammer G, Budweg W. [The flavone glycosides from Veronicastrum sibiricum Pennell var. japonicum Hara and synthesis of luteolin-7-neohesperidoside (veronicastroside)]. Chem Ber. 1969;102(9):3009-13. German. PubMed PMID: 5806152. 2: Inagaki I, Sakushima A, Hisada S, Nishibe S, Morita N. [Comparison of lonicerin and veronicastroside (author's transl)]. Yakugaku Zasshi. 1974 Apr;94(4):524-5. Japanese. PubMed PMID: 4473018. 3: Lee JH, Han Y. Antiarthritic effect of lonicerin on Candida albicans arthritis in mice. Arch Pharm Res. 2011 May;34(5):853-9. doi: 10.1007/s12272-011-0520-6. Epub 2011 Jun 9. PubMed PMID: 21656372. 4: Lin YP, Chen TY, Tseng HW, Lee MH, Chen ST. Neural cell protective compounds isolated from Phoenix hanceana var. formosana. Phytochemistry. 2009 Jun;70(9):1173-81. doi: 10.1016/j.phytochem.2009.06.006. Epub 2009 Jul 21. PubMed PMID: 19628235. 5: Kim NM, Kim J, Chung HY, Choi JS. Isolation of luteolin 7-O-rutinoside and esculetin with potential antioxidant activity from the aerial parts of Artemisia montana. Arch Pharm Res. 2000 Jun;23(3):237-9. PubMed PMID: 10896054. 6: Hammouda FM, Seif el-Nasr MM, Shahat AA. Flavonoids of Cynara scolymus L. cultivated in Egypt. Plant Foods Hum Nutr. 1993 Sep;44(2):163-9. PubMed PMID: 8378274. 7: Huang X, Li SL, Li P, Li HJ, Chai XY, Song Y. Simultaneous determination of eight main flavonoids in Flos lonicerae by high performance liquid chromatography. Yao Xue Xue Bao. 2005 Mar;40(3):285-8. PubMed PMID: 15952605. 8: Shen CY, Jiang JG, Huang CL, Zhu W, Zheng CY. Polyphenols from Blossoms of Citrus aurantium L. var. amara Engl. Show Significant Anti-Complement and Anti-Inflammatory Effects. J Agric Food Chem. 2017 Oct 18;65(41):9061-9068. doi: 10.1021/acs.jafc.7b03759. Epub 2017 Oct 9. PubMed PMID: 28942652. |
PubChem Compound | 5282152 |
Last Modified | Aug 15 2023 |
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